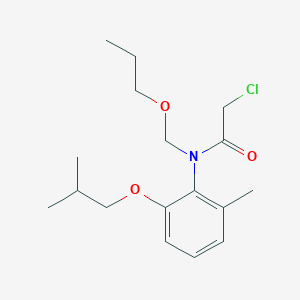

2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

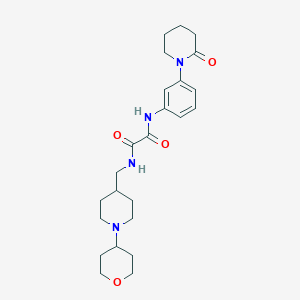

2-Chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide (CIBMPA) is a synthetic compound that has been used in a variety of scientific research applications. The compound's unique chemical structure and properties make it an ideal tool for studying the biochemical and physiological effects of drugs and other compounds. CIBMPA has also been used in laboratory experiments to determine the efficacy of new drugs and to study the mechanism of action of existing drugs.

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Research indicates that chloroacetamide herbicides, including 2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide and its relatives, undergo complex metabolic processes in liver microsomes of both human and rat models. The carcinogenic potential of these herbicides is linked to their metabolic activation pathways, leading to DNA-reactive dialkylbenzoquinone imine. These findings suggest a significant variation in metabolism between human and rat liver microsomes, highlighting the importance of understanding interspecies differences in herbicide toxicity and metabolism (Coleman et al., 2000).

Radiosynthesis for Metabolism Studies

Advancements in radiosynthesis have facilitated the creation of high-specific-activity compounds of chloroacetamide herbicides for detailed studies on their metabolism and mode of action. This approach allows for more precise tracking of herbicide degradation and interaction within biological systems, offering insights into their environmental fate and potential impacts on health (Latli & Casida, 1995).

Cytochrome P450 System's Role in Biodegradation

The cytochrome P450 system plays a crucial role in the biodegradation of chloroacetamide herbicides, as demonstrated by studies on Rhodococcus sp. This microbial degradation pathway involves N-deethoxymethylation, a key step in breaking down such compounds. Understanding these mechanisms is vital for developing bioremediation strategies to mitigate the environmental impact of chloroacetamide herbicides (Wang et al., 2015).

Soil Interaction and Herbicidal Activity

The effectiveness and environmental interactions of chloroacetamide herbicides are significantly influenced by soil properties, including organic matter content and moisture levels. Research in this area helps inform agricultural practices to maximize herbicidal benefits while minimizing negative ecological consequences (Banks & Robinson, 1986).

Initial Metabolism in Plant Species

The selectivity and phytotoxicity of chloroacetamide herbicides among various plant species have been linked to differences in initial metabolism rates. These findings underscore the importance of metabolic processes in determining the susceptibility of plants to herbicides, providing insights into the development of crop varieties with enhanced resistance (Breaux, 1987).

Propiedades

IUPAC Name |

2-chloro-N-[2-methyl-6-(2-methylpropoxy)phenyl]-N-(propoxymethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3/c1-5-9-21-12-19(16(20)10-18)17-14(4)7-6-8-15(17)22-11-13(2)3/h6-8,13H,5,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDPMAIYQDDLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCN(C1=C(C=CC=C1OCC(C)C)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2913660.png)